molecular formula C11H8N4O2S B5472722 ([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid

([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid

Cat. No.: B5472722
M. Wt: 260.27 g/mol
InChI Key: MBZYTGLWOZAENI-UHFFFAOYSA-N
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Description

The compound “([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have shown promising results in cytotoxicity screening and in vitro antimicrobial screening against different pathogenic organisms .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve aromatic nucleophilic substitution . Further details about the specific reactions involved in the synthesis of “this compound” are not available in the sources I found.

Scientific Research Applications

Anticonvulsant Properties

  • Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents: This study highlights the synthesis of novel quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, which showed potential anticonvulsant properties. Some of these compounds demonstrated significant anticonvulsant activities in models of metrazol induced convulsions (Alswah et al., 2013).

Amino Acid Derivative Synthesis

  • Synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs: This research discusses the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, which were derived from 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid. The study focuses on the synthesis process and the yields of these amino acid derivatives (Fathalla, 2015).

Synthesis of Nitrogen/Sulfur Heterocycles

  • Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: A research paper discusses the efficient synthesis of nitrogen and sulfur heterocyclic systems by linking rings including 1,2,4-triazole and quinoxaline hybrids. The study explores the process of creating these compounds and their potential for further research (Boraei et al., 2020).

Potential Antidepressant Agents

  • 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines as Potential Antidepressant Agents: A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including derivatives of the mentioned compound, have been identified as potential rapid-onset antidepressant agents. They demonstrated activity in behavioral despair models in rats, indicating their therapeutic potential (Sarges et al., 1990).

Antimicrobial Agents

  • Synthesis of certain substituted quinoxalines as antimicrobial agents (part II): Research on fused triazolo and ditriazoloquinoxaline derivatives, including compounds derived from [1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio, showed some derivatives possess potent antibacterial activity (Badran et al., 2003).

Future Directions

The compounds show promise in their cytotoxic activities, suggesting they could be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . Physicochemical properties could help to evaluate and predict the likely behaviors of these compounds for future in vitro and in vivo studies .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-9(17)5-18-11-10-14-12-6-15(10)8-4-2-1-3-7(8)13-11/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYTGLWOZAENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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